N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a phenylpyridazinone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Bromination: The bromophenyl group is incorporated through an electrophilic aromatic substitution reaction using bromine or a brominating agent.
Acetamide Formation: The final step involves the reaction of the bromophenyl-pyridazinone intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Material Science: The compound’s unique structural properties make it useful in the design of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-(4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-(4-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Comparison:
- Uniqueness: The presence of the bromophenyl group in N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups result in different reactivity patterns in substitution and addition reactions.
- Biological Activity: The bromophenyl derivative may exhibit different binding affinities and inhibitory effects compared to its chloro, fluoro, and methyl analogs, making it unique in its pharmacological profile.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-6-8-15(9-7-14)20-17(23)12-22-18(24)11-10-16(21-22)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFWDJEVRVIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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